(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

SIRT1 inhibition Epigenetics Kinetic binding assay

Obtain (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone (CAS 1427020-40-3) for your SIRT1 inhibitor SAR programs. Its ortho-methoxy substitution cannot donate the critical Asn346 hydrogen bond, making it the ideal negative control for quantifying C-pocket engagement relative to meta‑hydroxy analogs. Use this distinct 2‑methoxy probe to benchmark positional penalty in α‑amylase inhibitor series and to isolate the contribution of individual hydrogen-bond donors. Available as a high‑purity research reagent for target‑validation studies.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B11801897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O
InChIInChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3
InChIKeyDKMLERHUAKZFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone: Structural & Comparative Baseline for Benzofuran-3-yl Methanone Procurement


(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone (CAS 1427020-40-3) is a synthetic benzofuran-3-yl(phenyl)methanone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol . It features a 5-hydroxy substitution on the benzofuran core and a 2-methoxy group on the pendant phenyl ring, placing it within a pharmacologically investigated scaffold class recognized for SIRT1 inhibitory activity [1]. This compound serves as a key intermediate or tool molecule for structure–activity relationship (SAR) studies, where its specific ortho-methoxy substitution pattern distinguishes it from regioisomeric and hydroxyl-substituted analogs that have demonstrated quantifiable differences in target engagement.

Why Generic Substitution Fails for (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone: Evidence of Regioisomer-Dependent Pharmacological Divergence


Substituting (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone with a generic benzofuran-3-yl methanone or a regioisomeric methoxy analog is not scientifically sound, as published SAR data demonstrate that even minor positional changes on the phenyl ring fundamentally alter binding affinity and inhibitory mechanism. Within the benzofuran-3-yl(phenyl)methanone SIRT1 inhibitor series, the presence and position of hydrogen-bond donors on the phenyl substituent dictate whether a compound can engage Asn346 in the C-pocket, directly controlling inhibitory potency [1]. The ortho-methoxy substitution pattern of the target compound represents a distinct electronic and steric environment that cannot be replicated by the para-methoxy or unsubstituted phenyl analogs, making generic interchange scientifically invalid without direct comparative data.

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone: Quantitative Differentiation Evidence Against Closest Structural Analogs


SIRT1 Inhibitory Potency Deficit Relative to 2,5-Dihydroxyphenyl Analog: A Quantitative Binding-Mode Comparison

In the benzofuran-3-yl(phenyl)methanone SIRT1 inhibitor series, introducing a hydroxyl group at the meta position of the phenyl ring enables a hydrogen bond with Asn346 in the C-pocket, which is critical for inhibition. The analog (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (compound 16), bearing both ortho- and meta-hydroxyl groups, demonstrated significantly greater SIRT1 inhibition than analogs lacking the meta hydroxyl [1]. The target compound (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone possesses an ortho-methoxy group instead of the ortho-hydroxy, and lacks the critical meta-hydroxy, thus it is predicted to have substantially reduced SIRT1 inhibitory potency. The study validated this binding mode through structural modifications and kinetic studies, confirming that C-pocket engagement is the mechanistic basis for differentiation [1].

SIRT1 inhibition Epigenetics Kinetic binding assay

Regioisomeric Differentiation: Ortho-Methoxy vs. Para-Methoxy Substitution and Predicted α-Amylase Inhibitory Divergence

A systematic SAR study of 30 benzofuran-2-yl(phenyl)methanone derivatives established that para-substituted compounds consistently exhibit superior α-amylase inhibitory activity compared to ortho- or meta-substituted analogs, with IC50 values ranging from 18.04 to 48.33 µM for the series, benchmarked against acarbose (IC50 = 16.08 ± 0.07 µM) [1]. While this study employed the benzofuran-2-yl regioisomeric scaffold rather than the 3-yl scaffold of the target compound, the positional SAR principle—that para-substitution on the phenyl ring enhances target engagement—is highly relevant. The target compound's ortho-methoxy substitution places it in a structural category predicted to show reduced α-amylase inhibition relative to the para-methoxy regioisomer (5-hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone, CAS 5219-82-9).

α-Amylase inhibition Antioxidant SAR

Kinase Selectivity Divergence: C-5 Hydroxy vs. C-5 Methoxy in Bisbenzofuran Methanone FLT3/PDGFR Inhibition

In a series of bis(benzo[b]furan-2-yl)methanones evaluated for FLT3 and PDGFR autophosphorylation inhibition, C-5 substitution was found to control kinase selectivity. The 5,5'-dimethoxy derivative exhibited the strongest PDGFR selectivity, while 6,6'-dihydroxy and 5,5'-diamino derivatives were more active at FLT3, with the most potent inhibitors approaching IC50 values of approximately 0.5 µM at both kinases [1]. Although this series differs from the target compound's mono-benzofuran-3-yl scaffold, the finding that a methoxy group at C-5 (analogous to the target's 5-hydroxy position) drives PDGFR selectivity over FLT3 provides a class-level inference: the target compound's 5-hydroxy substitution may confer a kinase selectivity profile distinct from the 5-methoxy analog, relevant for kinase-targeted procurement.

FLT3 kinase PDGFR kinase Kinase selectivity

Differentiated Application Scenarios for (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone Based on Comparative Evidence


SIRT1 Inhibitor Lead Optimization: Probing Ortho-Methoxy vs. Ortho-Hydroxy Pharmacophore Contributions

In SIRT1 inhibitor lead optimization programs, (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone serves as a critical comparator tool compound. Its ortho-methoxy group cannot donate the hydrogen bond that the ortho-hydroxy of Compound 16 uses to interact with the C-pocket, allowing researchers to isolate and quantify the contribution of this specific H-bond to binding affinity. This differentiation was mechanistically validated through kinetic studies on benzofuran-3-yl(phenyl)methanones [1].

Kinase Selectivity Profiling: C-5 Hydroxy vs. C-5 Methoxy FLT3/PDGFR Selectivity Screen

For laboratories investigating FLT3 versus PDGFR kinase selectivity, the target compound's 5-hydroxy substitution on the benzofuran core provides a distinct profile compared to 5-methoxy analogs. Published data on bisbenzofuran methanones demonstrate that C-5 substitution determines PDGFR vs. FLT3 selectivity, with the most potent inhibitors achieving IC50 values of approximately 0.5 µM [1]. This compound can serve as a mono-benzofuran probe to extend this selectivity SAR to the 3-yl scaffold.

Regioisomeric SAR Benchmarks for α-Amylase Inhibitor Development

The ortho-methoxy substitution on the target compound makes it a valuable negative control or benchmark in α-amylase inhibitor SAR studies, where para-substituted benzofuran methanones have demonstrated IC50 values as low as 18.04 µM [1]. Comparing the target compound's activity against its para-methoxy regioisomer (CAS 5219-82-9) can quantify the positional penalty for ortho substitution, informing fragment-based design strategies.

Chemical Biology Tool for C-Pocket Occupancy Studies in SIRT1

The target compound's predicted inability to form the critical Asn346 hydrogen bond, in contrast to the meta-hydroxy analog Compound 16 [1], makes it a useful tool for C-pocket occupancy studies. Differential cellular activity between the two analogs can confirm on-target SIRT1 engagement through C-pocket binding, enabling robust target validation in epigenetic research.

Quote Request

Request a Quote for (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.